Journal Name:Journal of Power Sources
Journal ISSN:0378-7753
IF:9.2
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/504093/description#description
Year of Origin:1976
Publisher:Elsevier
Number of Articles Per Year:1198
Publishing Cycle:Semimonthly
OA or Not:Not
Journal of Power Sources ( IF 9.2 ) Pub Date: 2023-05-09 , DOI: 10.1002/sia.7222
Pyridine-containing polyethersulfone films are being studied extensively as they are considered promising types of polymer electrolyte membranes to be used in high-temperature fuel cell (HT-PEMFC) applications. In this study, modified polyethersulfone films doped with phosphoric acid were bombarded by a 3 keV argon ion beam resulting in a different chemical environment at the end of the sputtering process. X ray Photoelectron spectroscopy (XPS) was employed to analyze the changes that occurred due to the exposure to the beam, confirming that distinct species appeared and indicating that reactions between the acid and the film occurred. These changes cause the formation of new phosphine-based structures and point out the impact of ions as a crucial factor in the degradation of doped polyethersulfone films.
Journal of Power Sources ( IF 9.2 ) Pub Date: 2023-02-06 , DOI: 10.1002/sia.7204
Co-doped CeO2 (Ce1-xCoxO2, x = 0, 0.03, and 0.06) thin films were prepared by radio-frequency magnetron sputtering. The structural, optical, and magnetic properties of these films were characterized by X-ray diffraction (XRD), Raman spectroscopy (Raman), atomic force microscopy (AFM), Fourier transform-infrared spectroscopy (FT-IR), spectroscopic ellipsometry (SE), and superconducting quantum interference magnetometer (SQUID). XRD and Raman studies revealed that all the films exhibited single phase of cubic fluorite structure, with highly (111) preferred orientation. No Co and Co-related oxide was detected. Compared with undoped CeO2 films, the defect concentration of Co-doped films increases. AFM images displayed that the film surface morphology is dependent on the Co-doped content. The vibrational band assignment of undoped and Co-doped CeO2 films was analyzed by FT-IR. The energy dispersion optical constants (the refractive index n and the extinction coefficient k) of Ce1-xCoxO2 thin films were obtained by analyzing the SE spectra in the ultraviolet and visible-near infrared (UV–NIR) region (0.5–5.9 eV). The optical band gap energies Eg for these films were determined. The Eg values of the Ce1-xCoxO2 thin films are 3.35, 3.27, and 3.25 eV, and the n values at wavelength of 632 nm are about 2.35, 2.38, and 2.42 for Co-doped content x = 0, 0.03, and 0.06, respectively. SQUID measurements show that Co-doped CeO2 films exhibit room temperature ferromagnetism, and the saturation magnetization (Ms) is 0.0051 and 0.0098 emμ/cm3 with the Co doping content x = 0.03 and 0.06, respectively. The ferromagnetism of Co-doped CeO2 films belong to the intrinsic magnetism of the films.
Journal of Power Sources ( IF 9.2 ) Pub Date: 2022-12-28 , DOI: 10.1002/sia.7188
Wettability is an important property of solid surfaces, superwetting materials can be prepared by controlling the surface morphology and surface energy. In recent years, superwetting materials have been researched and used widely in the fields of self-cleaning, anti-fogging, microfluidics, and oil–water separation, but few studies about superwetting materials in chemical reactions have been conducted. In the multiphase reaction, the low solubility and diffusion rate of gas lead to inferior mass transfer, which restricts the reaction kinetics and reduces the reaction rate. Therefore, it may be a breakthrough to make the solid surface obtain underwater superaerophilicity. In this paper, 1H,1H,2H,2H-perfluorooctyltriethoxysilane (POTS) with low surface energy was constructed on the palladium-carbon nanotubes (Pd-CNTs), as-prepared Pd-CNTs/POTS composite has excellent hydrophobicity and underwater superaerophilicity. When Pd-CNTs/POTS composite was utilized in the catalytic hydrogenation, Pd-CNTs/POTS composite shows higher catalytic activity than Pd-CNTs; the higher catalytic performance is attributed to the underwater superaerophilicity, which enables gaseous hydrogen to rapidly accumulate on the surface of material, increasing the gas–liquid–solid reaction interface formed. The strategy looks forward to providing a new way for developing novel and efficient heterogeneous catalysts and reaction systems.
Journal of Power Sources ( IF 9.2 ) Pub Date: 2023-05-19 , DOI: 10.1002/sia.7237
X-ray photoelectron spectroscopy (XPS) has become a highly important tool for the analysis of battery materials and components. However, both anecdotal and detailed analysis of selected parts of the literature indicate that many reports of XPS on battery electrodes have significant analysis or data flaws. In this paper, we highlight several of the common challenges that analysts face when using XPS for battery materials, pointing to recent literature that addresses many of the critical issues associated with sample preparation as well as data collection and analysis. A common error for battery materials (and other materials) involves ignoring peak overlaps and interferences. Specifically, when a “minor” peak associated with a component in relatively high concentration overlaps or contributes to the primary peak (or one recommended for quantitative analysis) from a different element in the material. Overlap issues apply to many battery electrodes composed of many elements with complex photoelectron peak structures, as well as those involving peaks with seemingly simpler spectral envelopes such as Li and F. Examples of issues associated with battery systems are highlighted by a discussion of challenges associated with XPS analysis of Li and nickel–manganese–cobalt (NMC) electrodes in battery systems. Lithium analysis has challenges associated with the preparation and an often-unrecognized peak overlap with F. In our laboratory and in the literature, NMC electrodes are often examined and new XPS users do not always recognize interference of the Auger signal from FKLL (in or on the electrode) with Ni 2p photoelectron spectrum when generated with Al Kα X-rays. The use of simulated spectra involving both F and NiO demonstrates the extent of F Auger contributions to the Ni 2p signal strength as a function of the F/Ni atom ratio in the material and suggests spectra information that can be used to identify how significant effects will be on the resultant spectra. Our analysis demonstrates that in many cases overlap issues are significant for real electrode materials.
Journal of Power Sources ( IF 9.2 ) Pub Date: 2023-05-15 , DOI: 10.1002/sia.7236
(Mg,Zn)O films with various growth orientations were prepared on the MgO substrates with different surface structures using oxygen plasma-assisted molecular beam epitaxy. X-ray diffraction (XRD) revealed that the crystallographic orientation of (Mg,Zn)O thin films transforms from the polar c-plane (0001) to a two-fold-symmetry inclined plane and then to the nonpolar m-plane (10–10) as the substrate template changes from MgO(111) to MgO(011) and then to MgO(001). In addition, the surface topography and film roughness were monitored by atomic force microscopy. Interestingly, the electronic structures of the three films exhibited orientation-dependent features, as revealed by synchrotron-based X-ray absorption spectroscopy. In addition, all of the (Mg,Zn)O thin films showed high optical transmittance (over 85%, 400–800 nm) and large energy gaps (around 3.33 eV). Our systematic study of the substrate-influenced film characteristics demonstrates a method of tailoring thin films using the same substrate with different crystallographic orientations.
Journal of Power Sources ( IF 9.2 ) Pub Date: 2023-03-02 , DOI: 10.1002/sia.7205
Standard X-ray photoelectron spectroscopy (XPS) analysis is thought of by many as a non-destructive form of analysis; however, both the interaction of the X-ray photons and the subsequent electron cascade can cause significant changes to the analysed area. This XPS Insights paper gives a brief overview to this phenomenon, supported by specific examples and experimental advice to assess and minimise damage during analysis.
Journal of Power Sources ( IF 9.2 ) Pub Date: 2023-04-28 , DOI: 10.1002/sia.7218
With advances in instrumentation and image processing, imaging X-ray photoelectron spectroscopy (XPS) is becoming increasingly important in surface analysis. In this Insight Note, we suggest the following three steps for the initial evaluation of XPS images: (i) Plot all the data. Possible plots here include an overlay plot, a plot of the average and standard deviation of the spectra, a waterfall plot, and a contour plot. (ii) Examine slices through the data cube at different binding energies, identifying those that show significant contrast. (iii) Examine the spectra, including their average and standard deviation, in defined regions of slices through the data that show contrast. These steps allow XPS images to be probed without the use of more sophisticated exploratory data analysis (EDA) techniques. Indeed, these steps may set the stage for additional EDA analysis of XPS images. Furthermore, they provide an initial understanding of an XPS image that stays close to the original data. Our three-step protocol was applied to an XPS image of a region of a silicon wafer with different oxide thicknesses. This image primarily contained two types of pixels/regions: one of silicon with a thin oxide layer and the other of silicon with a thicker oxide layer. We emphasize the importance of contour plots of all the data and examining the average and standard deviation of regions of contrast in slices through the data cube.
Journal of Power Sources ( IF 9.2 ) Pub Date: 2023-01-19 , DOI: 10.1002/sia.7193
X-ray photoelectron spectroscopy analysis was applied to investigate the thermal stability under ultra-high vacuum environment of the surface oxide film formed by electrochemical passivation of a newly designed Cr15Fe10Co5Ni60Mo10 (at.%) multi-principal element alloy and providing the alloy superior localized corrosion resistance compared to conventional stainless steels and alloys. A spectral decomposition methodology involving the subtraction of Auger peaks overlapping the Fe 2p and Co 2p core level regions was applied for quantification of the oxide film composition and thickness. The results show that, at 100°C, the passive oxide film is mainly dehydrated and dehydroxylated. Obvious loss of Ni hydroxide and conversion of Mo (VI) to Mo (IV) species are observed at 200°C, with further reduction of Mo species to Mo (III) observed at 300°C. In this temperature range, the total cation quantity in the oxide film remains stable despite the compositional alteration. At 400°C, Cr (III) oxide forms at the expense of Fe and Mo oxides, resulting in an oxide film essentially consisting of chromium oxide. At 500°C, Cr (III) oxide is eliminated, making the passive film unstable at this temperature. Possible Cr oxide removal mechanisms are discussed.
Journal of Power Sources ( IF 9.2 ) Pub Date: 2023-01-04 , DOI: 10.1002/sia.7190
Superhydrophilicity (superwettability) is generally defined as either a static water contact angle near 0° or water completely wetting the surface. Here, we show that there is a superhydrophilic-like surface that has a large static water contact angle but demonstrates superhydrophilicity in its dynamic water contact performance. We found that polyethylene terephthalate (PET) surfaces showed such behavior following mechanical abrasion with sandpaper. We have evaluated the wettability of the abraded PET surfaces by using static water contact angle (SWCA) measurements and the dynamic water contact performance (DWCP) of impacting droplets, the latter including water sprays, water immersion, anti-fogging and water droplet impact tests. The water was found to completely wet the abraded PET surfaces on spraying or immersion, although the measured SWCA was as high as 70°, similar to that of the unabraded PET surface. For the abraded PET surface, both the water layer thickness on water immersion and the subsequent drying time were similar to those of an especially coated superhydrophilic layer on the unabraded surface. Accordingly, superhydrophilicity may be determined by the process used to measure it.
Journal of Power Sources ( IF 9.2 ) Pub Date: 2023-05-08 , DOI: 10.1002/sia.7223
The use of 316L stainless steel as an orthopedic bone plate material or as a substrate for coating implies the need to study its properties in a biological medium simulating human body environment. Therefore, the aim of this work is to investigate the microstructural characteristics, corrosion resistance, and mechanical properties of 316L stainless steel in the culture medium and then to check the cytotoxicity of the stainless steel in the presence of human mesenchymal stem cells. The characteristics of the stainless steel were evaluated by studying the microstructure of the samples in untreated state and after soaking in minimum essential medium-alpha (α-MEM) for 7 days. The results indicated the formation on the surface of the 316L stainless steel of goethite and deposits composed of Ca and P with porous and amorphous structures, which led to the decrease in the elastic modulus and the hardness of the soaked stainless steel as shown by nanoindentation test. Nevertheless, the hardness and the elastic modulus of the steel after soaking were influenced only for a surface depth of approximately 0.1% of the thickness of the sample. The potentiodynamic polarization curves exhibited that the corrosion resistance of the soaked stainless steel was reduced because of the higher passive current density. However, it should be noticed that the breakdown potential of the steel after soaking was slightly higher, leading to a wider range of passivation. In addition, microscopy examination showed the mesenchymal stem cell adhesion on the materials after 9 days of culture.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, PHYSICAL 物理化学2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.30 | 262 | Science Citation Index Science Citation Index Expanded | Not |
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